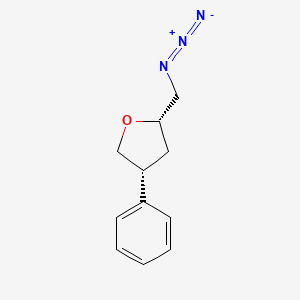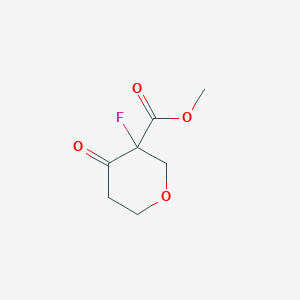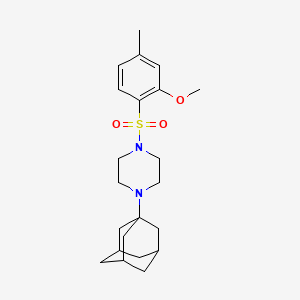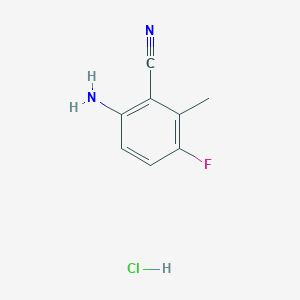![molecular formula C13H11BrClN5 B2972873 6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile CAS No. 2415538-39-3](/img/structure/B2972873.png)
6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings . It has a pyrazole ring (a five-membered ring with two nitrogen atoms), an azetidine ring (a four-membered ring with one nitrogen atom), and a pyridine ring (a six-membered ring with one nitrogen atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromine, chlorine, and nitrile (CN) groups would add to the complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The bromine and chlorine atoms might be susceptible to nucleophilic substitution reactions, while the nitrile group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrile group might make it polar, affecting its solubility in different solvents .科学的研究の応用
Medicinal Chemistry
Pyrazoles, which are part of the compound’s structure, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . The compound could potentially be used in the development of new drugs due to its pyrazole component.
Drug Discovery
The compound could be used in drug discovery, as pyrazoles are often used in this field . They have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazoles are also used in agrochemistry . Therefore, the compound could potentially be used in the development of new agrochemicals.
Coordination Chemistry
In coordination chemistry, pyrazoles are often used . The compound could potentially be used in this field due to its pyrazole component.
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . The compound could potentially be used in this field due to its pyrazole component.
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a synthesized pyrazole derivative . The compound could potentially be used in the development of new antileishmanial drugs.
Antimalarial Activity
The same study also evaluated the compound for its antimalarial activity . The compound could potentially be used in the development of new antimalarial drugs.
Synthesis of Other Compounds
The compound could be used as a starting material in the synthesis of other compounds, such as 1,4’-bipyrazoles . It could also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
作用機序
Target of Action
Compounds with similar structures, such as imidazole-containing compounds and pyrazoline derivatives, have been reported to have a broad range of biological activities . These compounds have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that similar compounds interact with their targets and cause changes in their function . For example, some compounds inhibit the activity of enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
For instance, they can increase the production of reactive oxygen species (ROS) under cellular damage, leading to oxidative stress .
Result of Action
Similar compounds have been reported to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on the activity of acetylcholinesterase (ache) .
Action Environment
It is known that environmental factors can affect the action of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN5/c14-11-4-18-20(8-11)7-10-5-19(6-10)13-12(15)1-9(2-16)3-17-13/h1,3-4,8,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSBWPFZHXBNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C#N)Cl)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2972798.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2972800.png)
![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]prop-2-enamide](/img/structure/B2972801.png)

![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2972804.png)
![2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile](/img/structure/B2972806.png)

![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972808.png)
![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)
